5-(3-甲氧基苯基)戊-2,4-二烯酸

描述

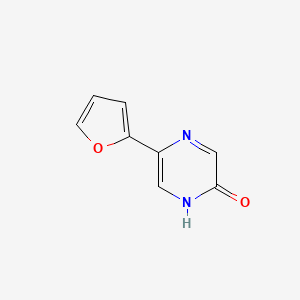

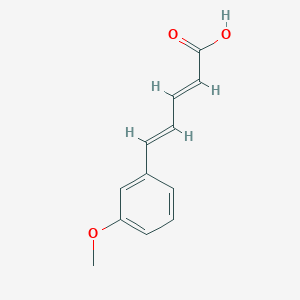

5-(3-Methoxyphenyl)penta-2,4-dienoic acid is a compound that features a conjugated diene system with a methoxyphenyl substituent. This structure is of interest due to its potential in various chemical reactions and biological activities. The compound's conjugated system and the presence of a phenyl ring with a methoxy group can influence its reactivity and interaction with biological targets.

Synthesis Analysis

The synthesis of compounds related to 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be achieved through various methods. For instance, the PPh3-catalyzed (3 + 3) annulations of 5-acetoxypenta-2,3-dienoate with 1C,3O-bisnucleophiles provide a route to stable monocyclic 2H-pyrans, which are structurally related to the target compound . Additionally, the preparation of similar compounds, such as (2E,4E)-2-(2-benzyloxyethyl)-5-(3-methoxy-4-chlorophenyl)penta-2,4-dienal, involves condensation reactions that yield products with high configurational purity .

Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid is characterized by a conjugated diene system, which is a common motif in Diels-Alder reactions. The high-pressure Diels-Alder reactions of related compounds, such as 5-methoxy-2-methyl-4-(p-nitrophenyl)oxazole, demonstrate the reactivity of such systems under varying conditions of pressure and temperature . The presence of the methoxyphenyl group can also influence the electronic properties of the molecule, as seen in the photoinduced intramolecular charge transfer phenomena in similar compounds .

Chemical Reactions Analysis

Compounds with conjugated diene systems, like 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, are prone to participate in cycloaddition reactions. The Diels-Alder reactions of 3-Methoxy-8α-estra-1,3,5(10),14,16-pentaen-17-yl acetate, which shares a similar diene structure, show unexpected trends in regioselectivity, indicating the nuanced behavior of such systems in chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(3-Methoxyphenyl)penta-2,4-dienoic acid can be inferred from related compounds. For example, the synthesis and biological evaluation of aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one reveal low CC50 values against various neoplasms and carcinoma cells, suggesting potential cytotoxic activities . The solvent dependency and spectral properties of similar compounds, such as 5-(4-dimethylamino-phenyl)-penta-2,4-dienoic acid, provide insights into the polar character and reactivity of the conjugated diene system .

科学研究应用

衍生物的合成

已经开发出从阿魏酸中七步合成 (2E,4E)-5-[4-羟基-3-甲氧基苯基]戊-2,4-二烯酸的方法。这种合成利用了在米糠中发现的天然副产品,旨在制备各种燕麦酰胺类衍生物,突出了该化合物在合成新化学实体中的用途(Bazin 等,2008)。

生物防治应用

对拟青霉半叶枯菌(一种被提议用作真菌除草剂来控制六倍利草和其他一年生雀麦的真菌病原体)的研究发现了一种名为拟青霉酸的具有植物毒性的倍半萜戊-2,4-二烯酸。该化合物表现出很强的植物毒性,减少了六倍利草的鞘叶伸长,表明其在生物防治中的潜力(Masi 等,2014)。

非线性光学特性

对掺杂在聚合物基质中的双查耳酮衍生物的研究表明,它们具有显着的三阶非线性光学特性。这些衍生物表现出作为光限制材料的潜力,突出了此类化合物在光子学和光电子学新材料开发中的用途(Shettigar 等,2006)。

控释系统

已经对封装在聚乳酸膜中的二亚苄基丙酮(DBA)类似物在控释系统和组织工程中的潜在应用进行了研究。这些研究表明,在某些浓度下这些化合物的无毒性及其在各种 pH 条件下的稳定性,这可能对医学和生物技术应用有益(Alcántara Blanco 等,2020)。

材料科学应用

一种合成 5-芳基-1-二茂铁基戊-1,4-二烯-3-酮的新方法展示了它们在材料科学中的潜力,特别是由于它们的电化学和光学性质。发现这些化合物表现出立方非线性行为,表明在非线性光学和材料科学领域有应用(Klimova 等,2009)。

安全和危害

When handling 5-(3-Methoxyphenyl)penta-2,4-dienoic acid, it is recommended to wear protective eyewear, protective clothing, and gloves to avoid skin contact. If toxic or irritating substances are produced during the experiment, it is necessary to complete the experiment in a glove box to avoid harm to the experimenter .

未来方向

属性

IUPAC Name |

(2E,4E)-5-(3-methoxyphenyl)penta-2,4-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c1-15-11-7-4-6-10(9-11)5-2-3-8-12(13)14/h2-9H,1H3,(H,13,14)/b5-2+,8-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVWJWKYAUAINIZ-QKVOYMTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Methoxyphenyl)penta-2,4-dienoic acid | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。